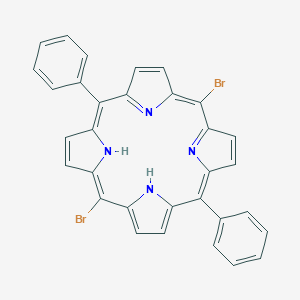

5,15-Dibromo-10,20-diphenylporphine

Vue d'ensemble

Description

5,15-Dibromo-10,20-diphenylporphine is a synthetic porphyrin compound with the molecular formula C32H20Br2N4 and a molecular weight of 620.336 g/mol . It is a brominated derivative of diphenylporphine, characterized by the presence of bromine atoms at the 5 and 15 positions of the porphine ring. This compound is known for its applications in synthesizing highly functionalized porphyrins through cross-coupling chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dibromo-10,20-diphenylporphine typically involves the bromination of 10,20-diphenylporphine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature and protection from light to prevent degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage to maintain the purity and stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5,15-Dibromo-10,20-diphenylporphine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Palladium-Catalyzed Cross-Coupling: Common reagents include palladium catalysts, ligands, and bases such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Functionalized Porphyrins: Substitution reactions yield various functionalized porphyrins with different properties and applications.

Oxidized and Reduced Porphyrins: Oxidation and reduction reactions produce porphyrins with altered electronic and structural characteristics.

Applications De Recherche Scientifique

Synthetic Chemistry

Functionalization of Porphyrins

DBDPP serves as a versatile precursor for the synthesis of highly functionalized porphyrins through various cross-coupling reactions. The bromine substituents at the 5 and 15 positions allow for reactions such as Suzuki coupling and Stille coupling, facilitating the introduction of different functional groups at the meso positions of the porphyrin ring. This capability is crucial for tailoring porphyrin derivatives for specific applications in catalysis and sensors .

Case Study: Cross-Coupling Reactions

In a study by DiMagno et al., DBDPP was utilized to synthesize a series of aryl-substituted porphyrins via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced electronic properties suitable for applications in organic photovoltaics .

Materials Science

Conjugated Microporous Polymers (CMPs)

DBDPP has been incorporated into the design of conjugated microporous polymers (CMPs), which are materials with high surface areas and tunable pore sizes. These materials are promising for applications in gas storage, separation processes, and catalysis due to their structural stability and functional versatility .

Table: Properties of DBDPP-Based CMPs

| Property | Value |

|---|---|

| Surface Area | Up to 1200 m²/g |

| Pore Size | Narrow (2-3 nm) |

| Thermal Stability | Stable up to 300°C |

| Application | Gas adsorption, catalysis |

Photodynamic Therapy (PDT)

Role in Cancer Treatment

DBDPP has shown potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species (ROS) upon light activation. This property is particularly useful for targeted cancer therapies, where localized treatment can minimize damage to surrounding healthy tissues .

Case Study: Photophysical Properties

Research has demonstrated that DBDPP exhibits strong absorption in the visible region, making it effective for PDT applications. In vitro studies indicated that cells treated with DBDPP and exposed to light showed significant cytotoxic effects against various cancer cell lines .

Electrochemical Applications

Sensors and Electrochromic Devices

The electrochemical properties of DBDPP make it suitable for use in sensors and electrochromic devices. Its ability to undergo redox reactions allows for the development of sensitive electrochemical sensors for detecting various analytes .

Mécanisme D'action

The mechanism of action of 5,15-Dibromo-10,20-diphenylporphine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. This compound can also interact with light, making it useful in photodynamic applications where it generates reactive oxygen species to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,10,15,20-Tetraphenylporphyrin: Lacks bromine atoms, making it less reactive in cross-coupling reactions.

5,15-Diphenylporphine: Similar structure but without bromine atoms, resulting in different reactivity and applications.

5,10,15,20-Tetrabromoporphyrin: Contains more bromine atoms, leading to different substitution patterns and properties.

Uniqueness

5,15-Dibromo-10,20-diphenylporphine is unique due to its specific bromination pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo selective substitution reactions makes it valuable for creating a wide range of functionalized porphyrins with tailored properties .

Activité Biologique

5,15-Dibromo-10,20-diphenylporphine (DBDPP) is a synthetic porphyrin derivative notable for its unique chemical structure and potential biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and relevant studies that highlight its therapeutic potential.

Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 5 and 15 positions of the porphyrin ring. This modification enhances its reactivity and functionalization potential compared to other porphyrins. The compound's structure allows it to participate in various reactions, making it a versatile building block in porphyrin chemistry.

The biological activity of DBDPP can be attributed to several key mechanisms:

- Photodynamic Therapy (PDT) : DBDPP has been investigated for its role in PDT, a treatment modality for cancer that utilizes light-activated compounds to generate reactive oxygen species (ROS). Upon light activation, DBDPP produces singlet oxygen, which can induce apoptosis in cancer cells .

- Cellular Interaction : DBDPP interacts with various cellular targets, including proteins involved in cell signaling pathways. Studies indicate that it can modulate gene expression related to oxidative stress and apoptosis.

- Enzyme Interaction : The brominated nature of DBDPP allows it to participate in enzyme-mediated reactions. It has been shown to affect enzyme activity by binding to heme proteins, which play critical roles in various biochemical processes .

DBDPP exhibits several noteworthy biochemical properties:

- Reactivity : The bromine atoms enhance the compound's reactivity, allowing for cross-coupling reactions that can lead to the formation of diverse porphyrin derivatives. This property is particularly valuable in medicinal chemistry for developing targeted therapies .

- Stability : Despite its reactivity, DBDPP maintains a degree of stability due to its porphyrin core structure. This balance enables it to be used effectively in biological applications without rapid degradation.

Photodynamic Activity

A study conducted by Uehara et al. demonstrated the efficacy of DBDPP in PDT against various cancer cell lines. The results indicated a significant reduction in cell viability upon light exposure, highlighting its potential as an anti-cancer agent .

| Cell Line | IC50 (µM) | Light Condition | Remarks |

|---|---|---|---|

| HeLa | 0.5 | Yes | Effective in inducing apoptosis |

| A549 | 0.8 | Yes | Significant ROS generation |

| MCF-7 | 1.2 | Yes | Moderate sensitivity |

Gene Expression Modulation

Research has shown that DBDPP influences the expression of genes involved in oxidative stress response. A study using quantitative PCR revealed that exposure to DBDPP resulted in upregulation of genes associated with antioxidant defense mechanisms .

| Gene | Expression Change | Function |

|---|---|---|

| Nrf2 | Upregulated | Regulates antioxidant response |

| BAX | Upregulated | Promotes apoptosis |

| HO-1 | Upregulated | Protects against oxidative damage |

Propriétés

IUPAC Name |

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDWJTUQWOPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458220 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151256-86-9 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying porphyrin tautomerism using VT ¹H NMR?

A1: Variable-temperature proton Nuclear Magnetic Resonance (VT ¹H NMR) is a powerful technique to study the dynamic process of tautomerization in porphyrins like 5,15-dibromo-10,20-diphenylporphine. Tautomerism, the migration of hydrogen atoms within the porphyrin ring, influences the molecule's properties, including its reactivity and spectroscopic behavior. [, ] By analyzing the changes in the ¹H NMR spectra at different temperatures, researchers can gain insights into the rate of tautomerization, the energy barriers involved, and the relative populations of different tautomers. [, ] This information is crucial for understanding the structure-activity relationships of porphyrins and their potential applications in various fields.

Q2: How does the presence of bromine atoms in this compound affect its tautomeric behavior compared to other porphyrins?

A2: While the provided research does not directly compare the tautomeric behavior of this compound to other porphyrins, it lays the groundwork for such investigations. The presence of bromine atoms, being electron-withdrawing substituents, can significantly influence the electron distribution within the porphyrin ring. [, ] This electronic perturbation can affect the acidity/basicity of the NH groups involved in tautomerization and consequently alter the tautomeric equilibrium and the energy barriers associated with the process. Further research comparing the VT ¹H NMR data of this compound with other porphyrins, with and without halogen substituents, would be needed to draw definitive conclusions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.